molecular formula C21H14F14N2O B6311505 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide CAS No. 2088942-27-0

1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide

Cat. No.: B6311505
CAS No.: 2088942-27-0
M. Wt: 576.3 g/mol
InChI Key: FTGLCRWNXITVRS-UHFFFAOYSA-N
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Description

1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide is a synthetic organic compound with the molecular formula C21H14F14N2O It is characterized by the presence of two heptafluoroisopropyl groups attached to a carbamide core, making it a highly fluorinated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide typically involves the reaction of 4-heptafluoroisopropyl-2-methylaniline with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamide product. The general reaction scheme is as follows:

4-Heptafluoroisopropyl-2-methylaniline+PhosgeneThis compound\text{4-Heptafluoroisopropyl-2-methylaniline} + \text{Phosgene} \rightarrow \text{this compound} 4-Heptafluoroisopropyl-2-methylaniline+Phosgene→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorinated groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines.

Scientific Research Applications

1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide involves its interaction with specific molecular targets. The highly fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-trifluoromethyl-2-methylphenyl)carbamide
  • 1,3-Bis(4-pentafluoroethyl-2-methylphenyl)carbamide
  • 1,3-Bis(4-nonafluorobutyl-2-methylphenyl)carbamide

Uniqueness

1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits greater hydrophobicity and thermal stability, making it suitable for specialized applications in materials science and medicinal chemistry.

Properties

IUPAC Name

1,3-bis[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F14N2O/c1-9-7-11(16(22,18(24,25)26)19(27,28)29)3-5-13(9)36-15(38)37-14-6-4-12(8-10(14)2)17(23,20(30,31)32)21(33,34)35/h3-8H,1-2H3,(H2,36,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGLCRWNXITVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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